molecular formula C11H8Cl2N4O2S B15250012 2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide CAS No. 652974-53-3

2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide

Cat. No.: B15250012
CAS No.: 652974-53-3
M. Wt: 331.2 g/mol
InChI Key: GBWLQDCSGDWXOL-UHFFFAOYSA-N
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Description

2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide is a specialized synthetic intermediate designed for advanced bioconjugation and materials science applications. This heterobifunctional compound features a reactive 4,6-dichloro-1,3,5-triazine group that undergoes selective nucleophilic substitution reactions with amines, alcohols, and thiols, alongside a phenylsulfanyl acetamide moiety that provides additional functionalization potential. The electron-withdrawing chlorine atoms activate the triazine ring toward nucleophilic attack, enabling sequential substitution under mild conditions . This controlled reactivity makes it particularly valuable for creating covalent linkages between biomolecules and surfaces, developing targeted drug delivery systems, and synthesizing functional polymers. Researchers utilize this compound in pharmaceutical development for creating antibody-drug conjugates and protein-polymer hybrids, leveraging its ability to form stable triazine ether linkages. In materials science, it serves as a key building block for supramolecular architectures and organic electronic materials, similar to other dichlorotriazine derivatives used in OLED applications . The compound's molecular architecture allows for rational design of covalent bonding strategies, with the dichlorotriazine group offering tunable reactivity where one chlorine can be displaced under mild conditions while the second requires more vigorous conditions, enabling sequential functionalization. This compound is provided as a high-purity solid and should be stored under anhydrous conditions at 2-8°C to maintain reactivity. As with all triazine derivatives, proper handling precautions including the use of personal protective equipment are essential. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use in humans.

Properties

CAS No.

652974-53-3

Molecular Formula

C11H8Cl2N4O2S

Molecular Weight

331.2 g/mol

IUPAC Name

2-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]sulfanylacetamide

InChI

InChI=1S/C11H8Cl2N4O2S/c12-9-15-10(13)17-11(16-9)19-6-1-3-7(4-2-6)20-5-8(14)18/h1-4H,5H2,(H2,14,18)

InChI Key

GBWLQDCSGDWXOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC(=NC(=N2)Cl)Cl)SCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)phenyl)thio)acetamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 4-hydroxyphenylthioacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atoms on the triazine ring by the hydroxyphenylthioacetamide group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent, such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)phenyl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a triazine derivative with an amine group attached to the ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-((4,6-Dichloro-1,3,5-triazin-2-yl)oxy)phenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Flexibility : The triazine core allows modular substitution, as seen in USP compounds and herbicides, enabling tailored design for specific applications .
  • Solubility-Bioactivity Relationship: The acetamide group’s polarity may improve pharmacokinetic profiles over lipophilic esters in USP Iscotrizinol B, though this requires empirical validation .
  • Environmental Impact : Chlorine substituents necessitate rigorous ecotoxicological assessments to mitigate risks associated with bioaccumulation, a lesson drawn from herbicide studies .

Biological Activity

The compound 2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide (CAS Number: 52610-09-0) is a derivative of triazine and has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antitumor, and other pharmacological effects.

The molecular structure of the compound includes:

  • Molecular Formula : C₁₁H₁₀Cl₂N₄O₆S₂
  • Molecular Weight : 429.256 g/mol
  • Density : 1.8 ± 0.1 g/cm³
  • LogP : 1.42

These properties suggest a moderate hydrophobic nature which can influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of dichloro-substituted triazines have shown effectiveness against various bacterial strains. The presence of the triazine moiety is believed to enhance the compound's ability to disrupt microbial cell function.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundS. typhimuriumTBD

Antitumor Activity

The compound's structural elements suggest potential antitumor activity. A study focusing on thiazole derivatives indicated that compounds with electron-withdrawing groups (like chlorine) exhibited cytotoxic effects against cancer cell lines.

Case Study: Antitumor Effects
In vitro studies demonstrated that related triazine derivatives inhibited cell proliferation in various cancer cell lines:

  • Cell Line Tested : A431 (human epidermoid carcinoma)
  • IC50 Values : The IC50 values for related compounds ranged from 1.61 µg/mL to 1.98 µg/mL, indicating potent activity.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of DNA Synthesis : Similar compounds have shown the ability to interfere with nucleic acid synthesis in bacteria and tumor cells.
  • Reactive Oxygen Species (ROS) Generation : The presence of chlorine atoms may facilitate oxidative stress in target cells.
  • Enzyme Inhibition : Some derivatives act as inhibitors for specific enzymes involved in tumor growth and microbial metabolism.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of functional groups in enhancing biological activity:

  • The presence of chlorine atoms at positions 4 and 6 on the triazine ring significantly contributes to increased potency against microbial and tumor cells.
  • Substituents on the phenyl ring also play a crucial role in modulating activity.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide?

The synthesis involves multi-step nucleophilic substitution and coupling reactions. Key parameters include:

  • Temperature : 60–80°C for triazine ring activation .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of sulfur-containing intermediates .
  • Catalysts : Base catalysts (e.g., K₂CO₃) promote deprotonation of phenolic oxygen for triazine coupling .
  • Stoichiometry : A 1.2:1 molar ratio of 4,6-dichloro-1,3,5-triazine to the phenolic intermediate minimizes side products .

Methodological Tip : Monitor reaction progress via TLC with UV detection at 254 nm. Quench aliquots in ice-cold water to isolate intermediates for NMR analysis .

Q. How can researchers confirm the structural integrity and purity of this compound?

Use a combination of analytical techniques:

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, acetamide carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~385.2 g/mol) .
  • XRD : Single-crystal X-ray diffraction for absolute configuration validation, if crystallizable .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in medicinal chemistry applications?

Density Functional Theory (DFT) studies can:

  • Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., triazine Cl atoms as leaving groups) .
  • Simulate binding interactions with biological targets (e.g., enzyme active sites) via molecular docking .
  • Predict UV-Vis spectra (TD-DFT) to correlate with experimental λ_max values for photostability assessment .

Case Study : A DFT analysis of a related triazine derivative revealed that electron-withdrawing groups on the phenyl ring enhance electrophilicity at the triazine core, guiding synthetic modifications .

Q. How should researchers resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions or impurity interference. Mitigation strategies include:

  • Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assay) .
  • Purity Validation : Re-test batches with ≥95% HPLC purity (λ = 220 nm) to exclude side-product interference .
  • Dose-Response Curves : Ensure IC₅₀ values are consistent across ≥3 independent replicates .

Q. What experimental design principles apply to studying this compound’s environmental fate?

Adopt methodologies from ecological risk assessment frameworks:

  • Abiotic Degradation : Conduct hydrolysis studies at pH 4–9 (25–50°C) to simulate natural water systems .
  • Biotic Transformation : Use OECD 301D respirometry tests with activated sludge to assess biodegradability .
  • Analytical Controls : Spike samples with deuterated internal standards (e.g., D₅-acetamide) to correct for matrix effects in LC-MS/MS .

Methodological Tip : For field studies, apply randomized block designs (as in agricultural chemistry trials) to account for spatial variability in soil or water samples .

Q. How can researchers leverage structure-activity relationships (SAR) to improve this compound’s bioactivity?

Systematic SAR strategies include:

  • Triazine Modifications : Replace Cl with –NH₂ or –OCH₃ to alter electrophilicity and solubility .
  • Sulfanyl Linker Optimization : Introduce methylene spacers (e.g., –CH₂–S–) to enhance conformational flexibility .
  • Acetamide Substitutions : Replace the phenyl group with heterocycles (e.g., pyridine) to improve target selectivity .

Case Study : A derivative with a 4-fluorophenyl group showed 3x higher EGFR inhibition than the parent compound, attributed to enhanced π-stacking in the kinase domain .

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